Radiprodil Exhibits 100- to 300-Fold Higher Potency at NR2B Receptors than Eliprodil
Radiprodil demonstrates an IC₅₀ of 3–10 nM at recombinant human NR2B-containing NMDA receptors, making it approximately 100- to 300-fold more potent than eliprodil (IC₅₀ = 1 µM) in the same in vitro binding assays [1]. Both compounds are negative allosteric modulators selective for the NR2B subunit, but radiprodil's sub-10 nM potency permits lower dosing requirements to achieve equivalent target engagement [1].
| Evidence Dimension | Binding affinity / functional inhibition at NR2B subunit-containing NMDA receptors |
|---|---|
| Target Compound Data | IC₅₀ = 3–10 nM |
| Comparator Or Baseline | Eliprodil: IC₅₀ = 1 µM (1000 nM) |
| Quantified Difference | Radiprodil is 100- to 333-fold more potent |
| Conditions | In vitro binding assays using recombinant NMDA receptors (human NR1/NR2B) |
Why This Matters
Higher potency at the intended target reduces the compound mass required for functional studies, minimizes potential vehicle artifacts in preclinical dosing, and can improve the separation between therapeutic effect and off-target toxicities.
- [1] Table 2. NR2B antagonists and their affinity for the receptor: in vitro and functional binding. PMC4267740; Data for radiprodil from ref. 69 (Mony et al.); Data for eliprodil from Sigma-Aldrich product datasheet. View Source
